(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid
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Overview
Description
(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid is a compound that features an amino group and a chloropyridine ring attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and 3-aminopropanoic acid.
Coupling Reaction: The key step involves coupling the 5-chloropyridine with 3-aminopropanoic acid. This can be achieved using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process may involve:
Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to ensure maximum yield and purity.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Automated Purification Systems: Employing automated systems for purification to handle large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloropyridine ring can be reduced to form a dihydropyridine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Substitution: Nucleophiles like sodium azide or thiourea can be employed under mild heating conditions.
Major Products
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes or receptors in biological systems, potentially inhibiting or activating their functions.
Pathways Involved: It may influence pathways related to neurotransmission, inflammation, or cellular metabolism, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-bromopyridin-3-YL)propanoic acid: Similar structure but with a bromine atom instead of chlorine.
3-Amino-3-(5-fluoropyridin-3-YL)propanoic acid: Similar structure but with a fluorine atom instead of chlorine.
3-Amino-3-(5-methylpyridin-3-YL)propanoic acid: Similar structure but with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (3S)-3-Amino-3-(5-chloropyridin-3-YL)propanoic acid imparts unique reactivity and properties compared to its analogs. The chlorine atom can participate in specific substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m0/s1 |
InChI Key |
HKZWMAVUJOKQBA-ZETCQYMHSA-N |
Isomeric SMILES |
C1=C(C=NC=C1Cl)[C@H](CC(=O)O)N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(CC(=O)O)N |
Origin of Product |
United States |
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